geldanamycin

Description

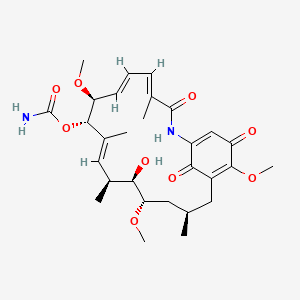

Structure

3D Structure

Properties

Molecular Formula |

C29H40N2O9 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 |

InChI Key |

QTQAWLPCGQOSGP-PHLMVCJGSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

Synonyms |

geldanamycin geldanomycin |

Origin of Product |

United States |

Foundational & Exploratory

Geldanamycin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which geldanamycin exerts its anticancer effects. It details the drug's primary target, its impact on critical signaling pathways, and the downstream consequences for cancer cell proliferation and survival. The guide includes quantitative data on its efficacy, detailed experimental protocols for studying its action, and visualizations of the key molecular interactions and pathways involved.

Core Mechanism: Inhibition of Heat Shock Protein 90 (HSP90)

This compound is a benzoquinone ansamycin antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a highly abundant and essential molecular chaperone that plays a critical role in maintaining cellular proteostasis by managing the folding, stability, activation, and degradation of a wide array of substrate proteins, referred to as "client proteins".[1][4]

In cancer cells, HSP90 is often overexpressed and is crucial for maintaining the conformation and function of numerous oncoproteins that are mutated or overexpressed, driving malignant transformation and progression. These client proteins include key signaling kinases, transcription factors, and other proteins integral to cell growth, survival, and adaptation to stress.

This compound's mechanism is highly specific. It binds to the N-terminal ATP/ADP-binding pocket of HSP90, competitively inhibiting the essential ATPase activity of the chaperone. This binding locks HSP90 in a conformation that is unable to process client proteins effectively. The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination of the client proteins, targeting them for degradation by the 26S proteasome. By simultaneously promoting the degradation of multiple oncoproteins, this compound can block several oncogenic pathways at once, making it a powerful antitumor agent.

Impact on Key Oncogenic Signaling Pathways

The efficacy of this compound in cancer therapy stems from its ability to destabilize a broad range of HSP90 client proteins that are critical for tumor growth and survival.

-

RAF-MEK-ERK (MAPK) Pathway: The RAF-1 kinase and its oncogenic mutant form, B-RAF, are key components of the MAPK signaling cascade, which regulates cell proliferation. Both are client proteins of HSP90. This compound treatment leads to their degradation, thereby inhibiting downstream MEK/ERK signaling.

-

PI3K-AKT Pathway: The AKT kinase is a central node in the PI3K pathway, promoting cell survival and inhibiting apoptosis. As an HSP90 client, AKT is destabilized following this compound treatment, leading to the suppression of this critical pro-survival pathway.

-

Receptor Tyrosine Kinases (RTKs): Many RTKs, such as HER2 (ERBB2), are heavily dependent on HSP90 for their stability and function. In cancer cells where these receptors are overexpressed or mutated, this compound induces their degradation, shutting down aberrant growth signals.

-

Transcription Factors: Key transcription factors involved in the cancer phenotype, such as mutant p53 and Hypoxia-Inducible Factor 1α (HIF-1α), are also HSP90 clients. This compound-induced degradation of HIF-1α, for example, impairs the ability of tumor cells to adapt to hypoxic environments, a crucial aspect of solid tumor survival.

Quantitative Data: In Vitro Efficacy

The cytotoxic and antiproliferative effects of this compound and its derivatives have been quantified across numerous cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate potent activity, typically in the nanomolar range, although sensitivity can vary depending on the specific genetic context of the cancer cell line.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| This compound | Glioma cell lines | Glioblastoma | 0.4 - 3 | |

| This compound | Breast cancer cell lines | Breast Cancer | 2 - 20 | |

| This compound | Small cell lung cancer lines | Lung Cancer | 50 - 100 | |

| This compound | Ovarian cancer lines | Ovarian Cancer | 2000 | |

| This compound | T-cell leukemia lines | Leukemia | 10 - 700 | |

| This compound | JU77 | Mesothelioma | ~10-60 | |

| This compound | HT29 | Colon Adenocarcinoma | 75 | |

| 17-AAG | MDA-MB-231 | Breast Cancer | 60 | |

| This compound | MCF-7 | Breast Cancer | 3510 | |

| Derivative 3 | MCF-7 | Breast Cancer | 82,500 (µg/ml) | |

| Derivative 3 | HepG2 | Hepatocellular Carcinoma | 114,350 (µg/ml) |

Note: IC50 values can vary significantly based on experimental conditions, such as incubation time and assay methodology. The high values for "Derivative 3" are reported in µg/ml as per the source.

Experimental Protocols

Studying the mechanism of this compound involves a series of standard molecular and cell biology techniques to assess its effects on cell viability, protein stability, and signaling pathway activity.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.01% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the log of the this compound concentration to calculate the IC50 value using non-linear regression.

Western blotting is used to detect changes in the expression levels of HSP90 client proteins following this compound treatment.

-

Cell Culture and Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-AKT, anti-RAF-1, anti-HER2) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ and normalize the target protein levels to the loading control to determine the extent of degradation.

References

- 1. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

An In-depth Technical Guide to Geldanamycin and its Derivatives 17-AAG and 17-DMAG as Hsp90 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ansamycin antibiotic geldanamycin and its clinically relevant derivatives, 17-allylamino-17-demethoxythis compound (17-AAG, Tanespimycin) and 17-dimethylaminoethylamino-17-demethoxythis compound (17-DMAG, Alvespimycin). It delves into their mechanism of action as potent inhibitors of Heat Shock Protein 90 (Hsp90), summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways they modulate.

Introduction: The Hsp90 Chaperone and Its Role in Disease

Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a crucial role in maintaining cellular homeostasis.[1] It facilitates the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral components of signal transduction pathways that are frequently dysregulated in diseases like cancer.[1] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins, including kinases, transcription factors, and steroid hormone receptors.[2] This reliance of cancer cells on Hsp90 makes it a compelling therapeutic target.

This compound, a naturally occurring benzoquinone ansamycin, was one of the first identified inhibitors of Hsp90.[1] However, its clinical development was hampered by poor solubility and significant hepatotoxicity.[1] This led to the development of semi-synthetic derivatives with improved pharmacological profiles. 17-AAG and 17-DMAG emerged as promising second-generation Hsp90 inhibitors, with 17-DMAG exhibiting enhanced water solubility compared to 17-AAG.

Mechanism of Action

This compound and its derivatives exert their biological effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes necessary for the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins disrupts multiple signaling pathways critical for tumor cell survival, proliferation, and angiogenesis.

References

The Impact of Geldanamycin on Oncogenic Client Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By binding to the N-terminal ATP-binding pocket of HSP90, this compound and its derivatives disrupt the chaperone's function, leading to the destabilization, ubiquitination, and subsequent proteasomal degradation of its client proteins.[3][4] This targeted degradation of oncoproteins, which are often overexpressed or mutated in cancer cells, makes HSP90 an attractive target for cancer therapy.[5] This technical guide provides an in-depth overview of this compound's effect on key oncogenic client proteins, detailed experimental protocols for studying these effects, and a summary of quantitative data to facilitate comparative analysis.

Mechanism of Action: this compound as an HSP90 Inhibitor

HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by assisting in the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins that drive malignant transformation.

This compound exerts its anticancer activity by specifically targeting the ATP-binding site in the N-terminal domain of HSP90. This binding competitively inhibits the ATPase activity of HSP90, which is essential for its chaperone function. Inhibition of ATPase activity locks HSP90 in a conformation that is recognized by the cellular protein degradation machinery. This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), which polyubiquitinates the HSP90 client proteins, marking them for degradation by the 26S proteasome. The resulting depletion of oncogenic client proteins disrupts multiple signaling pathways critical for tumor growth, proliferation, and survival.

References

- 1. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. article.imrpress.com [article.imrpress.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-Tumor Properties of Geldanamycin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the anti-tumor agent geldanamycin, focusing on its mechanism of action as a Heat Shock Protein 90 (HSP90) inhibitor. It includes detailed experimental protocols for assessing its activity, quantitative data on its efficacy, and visualizations of the key signaling pathways it modulates.

Introduction: this compound and the HSP90 Chaperone

This compound is a naturally occurring benzoquinone ansamycin antibiotic originally isolated from Streptomyces hygroscopicus.[1][2] While initially investigated for other properties, it was later identified as a potent anti-tumor agent due to its specific inhibition of Heat Shock Protein 90 (HSP90).[3][4]

HSP90 is a highly abundant and essential molecular chaperone that plays a critical role in cellular proteostasis.[1] It is responsible for the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is crucial for maintaining the function of numerous oncoproteins that are mutated, overexpressed, or constitutively active, making it a prime target for cancer therapy. These client proteins are key nodes in signaling pathways that drive all major hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

This compound exerts its anti-tumor effects by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its essential ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding of client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome. This simultaneous takedown of multiple oncogenic drivers forms the basis of this compound's potent anti-cancer activity. However, clinical development of this compound itself was halted due to significant hepatotoxicity and poor aqueous solubility. This led to the development of synthetic derivatives, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), with improved pharmacological profiles, which have been evaluated in numerous clinical trials.

Mechanism of Action: HSP90 Inhibition and Client Protein Degradation

The primary mechanism of this compound's anti-tumor activity is the targeted degradation of HSP90-dependent oncoproteins. This process disrupts multiple signaling pathways essential for tumor cell survival and proliferation.

The HSP90 Chaperone Cycle and this compound Interference

Under normal conditions, HSP90 functions in a dynamic, ATP-dependent cycle. Client proteins are first engaged by an initial complex including HSP70 and HSP40. Through the action of the co-chaperone HOP (HSP70/HSP90 Organizing Protein), the client is transferred to the HSP90 dimer. ATP binding to HSP90's N-terminal domain causes a conformational change, leading to the release of HOP and the recruitment of other co-chaperones like p23 and Aha1, which stabilize the complex and facilitate client protein folding or activation.

This compound competitively binds to the ATP pocket, locking HSP90 in a conformation that is unable to process client proteins effectively. This stalled complex is recognized by E3 ubiquitin ligases, most notably CHIP (Carboxy-terminus of Hsp70 Interacting Protein), which ubiquitinates the client protein, marking it for degradation by the 26S proteasome.

Key Signaling Pathways Affected

By promoting the degradation of numerous client proteins, this compound simultaneously impacts several critical oncogenic signaling pathways.

-

PI3K/Akt/mTOR Pathway: Akt (Protein Kinase B) is a crucial HSP90 client protein that promotes cell survival and proliferation while inhibiting apoptosis. This compound treatment leads to the rapid degradation of Akt, thereby shutting down this pro-survival pathway. This is a key mechanism behind this compound's ability to induce apoptosis in cancer cells.

-

Raf/MEK/ERK Pathway: The Raf-1 kinase, a central component of the MAPK/ERK signaling cascade that drives cell proliferation, is another key HSP90 client. Inhibition by this compound causes Raf-1 degradation, blocking downstream signaling through MEK and ERK and ultimately leading to cell cycle arrest.

References

The Dawn of a Potential Antibiotic: An In-depth Technical Guide to the Early Studies on Geldanamycin's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin, a benzoquinone ansamycin, was first introduced to the scientific community in 1970 as a novel antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus var. geldanus var. nova[1][2]. Before its later recognition as a potent Hsp90 inhibitor and anti-cancer agent, the initial investigations into this compound focused on its potential as an antimicrobial agent. This technical guide delves into the early studies that characterized the antibiotic activity of this compound, providing a detailed look at the quantitative data, experimental protocols, and workflows from this foundational period of research. The information presented here is crucial for understanding the historical context of this compound's development and for researchers exploring the diverse biological activities of ansamycin antibiotics.

Quantitative Antimicrobial Activity

The initial characterization of this compound revealed a broad spectrum of activity against various microorganisms, including protozoa, bacteria, and fungi. The in vitro efficacy was primarily determined by measuring the minimal inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the quantitative data from these early studies.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | Minimal Inhibitory Concentration (MIC) in µg/mL |

| Bacillus subtilis | Positive | 0.05 - 0.1 |

| Staphylococcus aureus | Positive | 0.1 - 0.5 |

| Streptococcus pyogenes | Positive | 0.2 - 1.0 |

| Mycobacterium phlei | Acid-Fast | 0.5 - 2.0 |

| Escherichia coli | Negative | > 100 |

| Pseudomonas aeruginosa | Negative | > 100 |

| Salmonella enterica | Negative | > 100 |

| Klebsiella pneumoniae | Negative | > 100 |

Data compiled from early in vitro susceptibility testing.

Table 2: In Vitro Antifungal and Antiprotozoal Activity of this compound

| Fungal/Protozoal Species | Organism Type | Minimal Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | Yeast | 1.0 - 5.0 |

| Saccharomyces cerevisiae | Yeast | 0.5 - 2.5 |

| Aspergillus niger | Mold | 5.0 - 20.0 |

| Penicillium notatum | Mold | 2.0 - 10.0 |

| Trichophyton mentagrophytes | Dermatophyte | 0.1 - 0.5 |

| Tetrahymena pyriformis | Protozoan | 0.01 - 0.05 |

| Paramecium caudatum | Protozoan | 0.02 - 0.1 |

Data compiled from early in vitro susceptibility testing.

Experimental Protocols

The following sections detail the methodologies employed in the early studies to discover, isolate, and characterize the antibiotic activity of this compound.

Fermentation and Production of this compound

The production of this compound was achieved through the fermentation of Streptomyces hygroscopicus var. geldanus var. nova.

-

Culture and Inoculum Preparation: A stock culture of S. hygroscopicus var. geldanus var. nova was maintained on agar slants. A vegetative inoculum was prepared by transferring spores from the slant to a liquid seed medium and incubating for 48-72 hours on a rotary shaker.

-

Fermentation Medium: The production medium was a complex formulation designed to support robust growth and secondary metabolite production. A typical medium consisted of:

-

Dextrose: 1.0 - 2.0%

-

Soybean meal: 1.0 - 2.0%

-

Yeast extract: 0.2 - 0.5%

-

Calcium carbonate: 0.1 - 0.2%

-

Trace elements solution

-

-

Fermentation Conditions: Production fermenters were inoculated with the seed culture. The fermentation was carried out at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The pH of the culture was monitored and maintained between 6.5 and 7.5.

Isolation and Purification of this compound

Following fermentation, this compound was extracted and purified from the culture broth.

-

Broth Filtration: The fermentation broth was filtered to separate the mycelium from the supernatant.

-

Solvent Extraction: The filtered broth was extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly acidic pH.

-

Concentration: The organic extract was concentrated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract was subjected to column chromatography, typically using silica gel. The column was eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the active components.

-

Crystallization: The fractions containing this compound were pooled, concentrated, and the antibiotic was crystallized from a suitable solvent system to yield a pure, crystalline product.

Antimicrobial Susceptibility Testing

The in vitro antibiotic activity of purified this compound was determined using standard microbiological techniques.

-

Agar Dilution Method: This method was used to determine the Minimal Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.

-

A series of agar plates containing two-fold serial dilutions of this compound were prepared.

-

The test microorganisms were grown in a suitable broth medium to a standardized turbidity.

-

A small, standardized volume of each microbial suspension was inoculated onto the surface of the agar plates.

-

The plates were incubated at an optimal temperature for the growth of each microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 24-48 hours.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

-

-

Broth Dilution Method: This method was particularly useful for determining the MIC against protozoa.

-

Two-fold serial dilutions of this compound were prepared in a sterile liquid growth medium in test tubes.

-

Each tube was inoculated with a standardized suspension of the protozoan culture.

-

The tubes were incubated under appropriate conditions for protozoan growth.

-

The MIC was determined by microscopic examination as the lowest concentration of this compound that caused a complete cessation of motility or lysis of the protozoa.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in the early studies on this compound.

Caption: Workflow for this compound Fermentation and Isolation.

Caption: Workflow for MIC Determination of this compound.

Conclusion

The early investigations into this compound laid the groundwork for what would become a fascinating and complex story of drug discovery. Initially characterized as a moderately potent antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, fungi, and protozoa, its true potential was yet to be fully realized. The meticulous experimental work of researchers in the 1970s, from fermentation and isolation to the detailed characterization of its antimicrobial properties, provided the essential foundation for all subsequent research. This guide serves as a testament to that early work and a valuable resource for those continuing to explore the therapeutic possibilities of this compound and its analogs.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Geldanamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus.[1][2] It is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide range of client proteins, many of which are implicated in oncogenesis.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. This targeted disruption of multiple signaling pathways makes this compound and its derivatives promising candidates for cancer chemotherapy. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound possesses a unique 19-membered macrocyclic lactam structure containing a benzoquinone core. This ansamycin scaffold is responsible for its characteristic biological activity.

Chemical Identifiers

-

IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

-

CAS Number: 30562-34-6

-

Molecular Formula: C₂₉H₄₀N₂O₉

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 560.64 g/mol | |

| Appearance | Yellow-orange solid | |

| Solubility | Soluble in DMSO (10 mg/ml) and dichloromethane (5 mg/ml). Insoluble in water. | |

| Storage | Store desiccated and protected from light at -20°C. |

Note: A specific melting point for this compound is not consistently reported in the surveyed literature.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological effects by specifically targeting the molecular chaperone Hsp90. Hsp90 is a critical component of cellular protein homeostasis, facilitating the proper folding, stability, and activation of a diverse array of "client" proteins. Many of these client proteins are key signaling molecules involved in cell growth, differentiation, and survival, including protein kinases, transcription factors, and steroid hormone receptors.

The Hsp90 chaperone cycle is an ATP-dependent process. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity. This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. In cancer cells, where many oncogenic proteins are Hsp90 clients, this leads to the simultaneous downregulation of multiple pathways essential for tumor growth and survival.

Caption: Hsp90 cycle and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Hsp90 ATPase Activity Assay

This assay measures the inhibition of Hsp90's ATPase activity by this compound. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Recombinant human Hsp90 protein

-

This compound

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add Hsp90 protein to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the malachite green reagent, which will form a colored complex with the liberated phosphate.

-

Read the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of Hsp90 ATPase inhibition for each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protein Degradation Analysis (Western Blot)

Western blotting is used to detect and quantify the degradation of specific Hsp90 client proteins in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a specific time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.

Caption: A typical workflow for evaluating this compound's effects.

Conclusion

This compound remains a pivotal molecule in the study of Hsp90 and the development of novel anticancer therapeutics. Its unique chemical structure and potent biological activity have paved the way for the creation of numerous derivatives with improved pharmacological profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted effects of this compound and its analogs, contributing to the ongoing efforts to translate Hsp90 inhibition into effective clinical strategies.

References

Geldanamycin's Impact on Cell Cycle Regulation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent antitumor agent that functions through the specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical regulators of the cell cycle, cell growth, and survival. By disrupting the Hsp90 chaperone cycle, this compound triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to profound effects on cell cycle progression and apoptosis in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates cell cycle regulation, a summary of its quantitative effects on cancer cell lines, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Mechanism of Action: Hsp90 Inhibition

This compound and its derivatives bind with high specificity to the N-terminal ATP/ADP-binding pocket of Hsp90.[1][2][3] This competitive inhibition of ATP binding prevents the conformational changes required for the Hsp90 chaperone cycle, trapping Hsp90 in an intermediate state.[4] Unable to be properly folded and stabilized, Hsp90 client proteins are recognized by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[5]

Many of these client proteins are oncogenic kinases and transcription factors that drive cell proliferation, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), Raf-1, Akt, and mutant p53. By promoting the degradation of these key proteins, this compound effectively dismantles multiple oncogenic signaling pathways simultaneously, resulting in cell cycle arrest and apoptosis.

Impact on Cell Cycle Regulation

This compound's depletion of key regulatory proteins induces potent cell cycle arrest, most commonly at the G1/S and G2/M transitions. The specific phase of arrest can be cell-type dependent.

G1 Phase Arrest

A primary consequence of this compound treatment is the arrest of cells in the G1 phase. This is largely attributed to the degradation of Hsp90 client proteins that govern the G1 to S phase transition:

-

Cdk4 and Cdk6: These kinases form complexes with D-type cyclins to initiate the phosphorylation of the Retinoblastoma protein (Rb). This compound treatment leads to the rapid degradation of Cdk4 and Cdk6.

-

Raf-1 and Akt: These are upstream kinases in pathways that promote the expression of Cyclin D1. Their degradation contributes to reduced Cyclin D/Cdk4/6 activity.

-

Retinoblastoma Protein (Rb) Phosphorylation: The loss of Cdk4/6 activity prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.

-

Cyclin E/Cdk2 Activity: this compound has also been shown to cause a marked decrease in the kinase activity of the Cyclin E/Cdk2 complex, further blocking entry into S phase.

G2/M Phase Arrest

In some cell lines, such as K562 erythroleukemic cells, this compound induces a G2/M phase arrest. This effect is mediated by the downregulation of key regulatory proteins at the G2/M boundary:

-

Cyclin B1: this compound treatment can down-regulate the expression of Cyclin B1.

-

Cdc2 (Cdk1): The kinase activity of Cdc2, which forms a complex with Cyclin B1 to promote mitotic entry, is markedly inhibited by this compound. This inhibition may be partly due to the upregulation of the Cdk inhibitor p27KIP1.

Quantitative Data Summary

The cytotoxic and cytostatic effects of this compound and its derivatives vary across different cancer cell lines.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | Glioma cell lines | Glioma | 0.4 - 3 nM | |

| This compound | Breast cancer lines | Breast Cancer | 2 - 20 nM | |

| This compound | Small cell lung cancer lines | Lung Cancer | 50 - 100 nM | |

| This compound | Ovarian cancer lines | Ovarian Cancer | ~2000 nM | |

| This compound | T-cell leukemia lines | Leukemia | 10 - 700 nM | |

| This compound | HSV-1 infected cells | - | 0.093 µM (antiviral) | |

| 17-AAG | MDA-MB-231 | Breast Cancer | 60 nM | |

| This compound Derivative 2 | MCF-7 | Breast Cancer | 105.62 µg/ml | |

| This compound Derivative 2 | HepG2 | Hepatocellular Carcinoma | 124.57 µg/ml | |

| This compound Derivative 3 | MCF-7 | Breast Cancer | 82.50 µg/ml | |

| This compound Derivative 3 | HepG2 | Hepatocellular Carcinoma | 114.35 µg/ml |

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution

| Compound (Concentration) | Cell Line | % Cells in G1 | % Cells in G2/M | Effect Noted | Reference |

| 17-AAG (10 µM) | RT4 (Bladder Cancer) | 69.4% (from 54.5%) | 30.6% (from 14%) | G1 and G2 arrest | |

| 17-AAG (10 µM) | T24 (Bladder Cancer) | 81.3% (from 75.8%) | 17.9% (from 12.4%) | G1 and G2 arrest | |

| 17-AE-GA (100 nM) | U266 (Myeloma) | ~Two-fold increase | Decrease | G1 phase lock | |

| 17-DMAP-GA (100 nM) | U266 (Myeloma) | ~Two-fold increase | Decrease | G1 phase lock |

Experimental Protocols

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze cell cycle distribution in a cancer cell line following treatment with this compound using propidium iodide (PI) staining.

Materials:

-

Cell culture medium, PBS, Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., 1 x 10⁶ cells in a 60 mm dish) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Aspirate the medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.

-

Incubation: Incubate the fixed cells for a minimum of 2 hours at 4°C (overnight is also acceptable).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation for Staining: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol for Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of key cell cycle regulatory proteins (e.g., Cdk4, Cyclin D1, p-Rb, total Rb) in cell lysates after this compound treatment.

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk4, anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat and harvest cells as described in Protocol 4.1. After washing with ice-cold PBS, lyse the cell pellet in 100-200 µL of ice-cold lysis buffer.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., Actin).

Conclusion

This compound exerts a powerful anti-proliferative effect on cancer cells by inhibiting Hsp90, a chaperone critical for the stability of numerous oncoproteins. Its primary impact on cell cycle regulation stems from the induced degradation of key cell cycle kinases like Cdk4 and Cdk6, leading to a robust G1 phase arrest. Additionally, its ability to induce G2/M arrest in certain contexts highlights its multifaceted interference with cell division machinery. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of Hsp90 inhibitors and their intricate effects on cell cycle control.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Ligand of Heat Shock Protein 90, Inhibits the Replication of Herpes Simplex Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Historical Perspective of Geldanamycin in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin, a natural product first isolated in 1970 from the bacterium Streptomyces hygroscopicus, has carved a unique and significant path in the history of cancer research.[1] Initially noted for its modest antibiotic properties, its potent anticancer activity was later discovered to stem from a novel mechanism of action: the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] This discovery positioned Hsp90 as a promising therapeutic target and established this compound as a prototype for a new class of anticancer drugs. However, the clinical development of this compound itself was hampered by its poor water solubility and significant hepatotoxicity. This led to the development of a series of semi-synthetic analogs with improved pharmaceutical properties, most notably 17-allylamino-17-demethoxythis compound (17-AAG, tanespimycin), 17-dimethylaminoethylamino-17-demethoxythis compound (17-DMAG, alvespimycin), and the hydroquinone hydrochloride salt of 17-AAG, IPI-504 (retaspimycin hydrochloride). This technical guide provides a comprehensive historical perspective on this compound and its analogs in cancer research, detailing their mechanism of action, preclinical efficacy, clinical evaluation, and key experimental methodologies.

Mechanism of Action: Hsp90 Inhibition

This compound and its derivatives exert their anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 "client" proteins. Many of these client proteins are oncoproteins that are frequently mutated or overexpressed in cancer cells, including:

-

Receptor Tyrosine Kinases: EGFR, HER2

-

Signaling Kinases: AKT, RAF-1, CDK4

-

Transcription Factors: Mutant p53, HIF-1α

The degradation of these key signaling molecules simultaneously disrupts multiple oncogenic pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Preclinical Data: In Vitro Cytotoxicity

This compound and its analogs have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for these compounds in various cancer cell types.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Glioma cell lines | Glioma | 0.4 - 3 | |

| Breast cancer lines | Breast Cancer | 2 - 20 | |

| Small cell lung cancer lines | Lung Cancer | 50 - 100 | |

| T-cell leukemia lines | Leukemia | 10 - 700 | |

| Ovarian cancer lines | Ovarian Cancer | 2000 | |

| Mesothelioma cell lines | Mesothelioma | Low nM range |

Table 2: IC50 Values of Tanespimycin (17-AAG) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474, N87, SKOV3, SKBR3 | HER2-overexpressing cancers | 5 - 6 | |

| 3T3-src, B16, CT26 (xenografts) | Various | 8 - 35 | |

| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25 - 45 | |

| H1975, H1437, H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | |

| HCC827, H2009, Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 | |

| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 | |

| SKBR-3 | Breast Cancer | 70 | |

| Ba/F3 (BCR-ABL T315I mutant) | Leukemia | 2.3 µM | |

| Ba/F3 (BCR-ABL E255K mutant) | Leukemia | 1.0 µM | |

| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5.2 µM |

Table 3: IC50 Values of Alvespimycin (17-DMAG) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hsp90 (cell-free) | - | 62 | |

| SKBR3 | Breast Cancer | 29 | |

| SKOV3 | Ovarian Cancer | 32 | |

| A2058 | Melanoma | 2.1 | |

| A549 | Lung Cancer | 68 | |

| MDA-MB-231 (Her2 degradation) | Breast Cancer | 4.5 | |

| AGS | Gastric Cancer | 16,000 |

Table 4: IC50 Values of Retaspimycin Hydrochloride (IPI-504) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various tumor cell lines | Various | 10 - 40 | |

| H1437, H1650, H358 | Lung Adenocarcinoma | 3.473 - 4.662 | |

| H2009, Calu-3, H2228 | Lung Adenocarcinoma | 33.833 - 46.340 | |

| NCI-H3122 | Lung Cancer | 76 | |

| U266 (UPRE-luc activity) | Multiple Myeloma | 196 | |

| MM.1s (UPRE-luc activity) | Multiple Myeloma | 472 |

Clinical Development of this compound Analogs

The promising preclinical data and improved safety profiles of this compound analogs led to their evaluation in numerous clinical trials.

Tanespimycin (17-AAG)

Tanespimycin was the first this compound analog to enter clinical trials. It was investigated as a monotherapy and in combination with other agents in various malignancies, with notable activity observed in multiple myeloma.

Table 5: Selected Clinical Trial Results for Tanespimycin (17-AAG)

| Trial Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |

| Phase 1 | Relapsed/Refractory Multiple Myeloma | Monotherapy (150-525 mg/m²) | 29 | 1 minimal response (MR), 15 stable disease (SD). Well-tolerated. | |

| Phase 1/2 | Relapsed/Refractory Multiple Myeloma | Combination with Bortezomib | 72 | Overall response rate (ORR) ≥ MR: 48% in bortezomib-naïve, 22% in bortezomib-pretreated, 13% in bortezomib-refractory patients. | |

| Phase 1 | Metastatic Breast Cancer | Combination with Trastuzumab | N/A | Partial response in 24% of patients. |

Alvespimycin (17-DMAG)

Alvespimycin, a second-generation analog, offered improved water solubility and oral bioavailability compared to tanespimycin.

Table 6: Selected Clinical Trial Results for Alvespimycin (17-DMAG)

| Trial Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |

| Phase 1 | Advanced Solid Tumors | Monotherapy (2.5-106 mg/m²) | 25 | Recommended Phase 2 dose: 80 mg/m² weekly. 1 complete response (CR) in prostate cancer, 1 partial response (PR) in melanoma. | |

| Phase 1 | Advanced Solid Tumors | Combination with Trastuzumab | 28 | Recommended dose: 80 mg/m² weekly. 1 PR and 7 SD in HER2+ metastatic breast cancer. |

Retaspimycin Hydrochloride (IPI-504)

Retaspimycin hydrochloride is the highly water-soluble hydroquinone hydrochloride of 17-AAG. It was developed to overcome the formulation challenges associated with its parent compound.

Table 7: Selected Clinical Trial Results for Retaspimycin Hydrochloride (IPI-504)

| Trial Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |

| Phase 2 | Relapsed/Refractory NSCLC | Monotherapy (400 mg/m²) | 43 | Well-tolerated with evidence of anti-tumor activity, particularly in wtEGFR cohort. | |

| Phase 2 | NSCLC (smoking history) | Combination with Docetaxel | 226 | Did not meet primary efficacy endpoints for overall survival. | |

| Phase 1b | NSCLC | Combination with Docetaxel | 23 | Overall response rate of 26%. Higher response in squamous cell carcinoma (43%) and heavy smokers (33%). |

Key Signaling Pathways Affected by Hsp90 Inhibition

The pleiotropic anticancer effects of this compound and its analogs stem from the simultaneous disruption of multiple signaling pathways critical for tumor progression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound and its analogs.

Hsp90 Binding Assay

This assay measures the affinity of a compound for Hsp90. A common method is a competitive binding assay using a fluorescently labeled this compound probe.

Protocol Overview:

-

Reagents: Recombinant Hsp90 protein, fluorescently labeled this compound (e.g., FITC-geldanamycin), test compound, assay buffer.

-

Procedure: a. Incubate a fixed concentration of Hsp90 and the fluorescent probe with varying concentrations of the test compound. b. Allow the binding to reach equilibrium. c. Measure the fluorescence polarization. The binding of the fluorescent probe to Hsp90 results in a high polarization signal. d. Competitive binding of the test compound displaces the probe, leading to a decrease in polarization.

-

Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated to determine the binding affinity.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to assess the degradation of Hsp90 client proteins following treatment with an inhibitor.

Protocol Overview:

-

Cell Culture and Treatment: Culture cancer cells and treat with various concentrations of the Hsp90 inhibitor for a specified time.

-

Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration of each sample.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the Hsp90 client protein of interest (e.g., anti-EGFR, anti-HER2, anti-AKT). c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the client protein. A decrease in band intensity in treated samples indicates protein degradation. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Overview:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the Hsp90 inhibitor.

-

MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate to allow viable cells with active metabolism to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 of the compound.

Conclusion

This compound and its derivatives have played a pivotal role in the evolution of targeted cancer therapy. The discovery of their Hsp90 inhibitory activity unveiled a new paradigm in cancer drug development, demonstrating the potential of targeting molecular chaperones to simultaneously disrupt multiple oncogenic signaling pathways. While the parent compound, this compound, was limited by toxicity, the development of analogs like tanespimycin, alvespimycin, and retaspimycin hydrochloride offered improved therapeutic windows and demonstrated clinical activity in various cancers. Although none of these first-generation Hsp90 inhibitors have ultimately received regulatory approval, the historical journey of this compound has provided invaluable insights into the biology of Hsp90 in cancer and continues to inspire the development of next-generation Hsp90 inhibitors and other chaperone-targeting therapies. The experimental and clinical data accumulated over decades serve as a rich foundation for ongoing research in this important area of oncology.

References

Methodological & Application

Application Notes and Protocols: Geldanamycin Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin is a potent antitumor antibiotic belonging to the ansamycin family.[1] It functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90) by binding to its N-terminal ATP/ADP-binding pocket.[2][3] Hsp90 is a molecular chaperone crucial for the conformational stability and activation of a wide range of "client" proteins, many of which are key components of signal transduction pathways involved in cell growth, survival, and differentiation.[4][5] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This unique mechanism of action makes this compound and its analogs valuable tools for cancer research and potential therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, effective concentrations, and detailed protocols for common experimental assays.

Mechanism of Action

This compound specifically targets the ATP-binding pocket of Hsp90, a chaperone protein responsible for the proper folding and stability of numerous signaling proteins. This binding event inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome. Key Hsp90 client proteins include various kinases, transcription factors, and other proteins that are often mutated or overexpressed in cancer cells, such as Raf-1, Akt, HER2 (ERBB2), mutant p53, and v-Src. The depletion of these oncoproteins disrupts critical signaling pathways, such as the Raf-MEK-ERK pathway, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Data Presentation: Efficacy of this compound Across Various Cell Lines

The following table summarizes the effective concentrations and observed effects of this compound in different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects |

| Thyroid Cancer (FTC-133, FTC-236) | Thyroid Cancer | 10–50 nM | 6 days | Significant inhibition of cell growth (cytotoxic effect). |

| Thyroid Cancer (ARO82-1) | Thyroid Cancer | ≥ 100 nM | 6 days | Significant antiproliferative effect. |

| Myeloma (U266, RPMI, CAG) | Multiple Myeloma | 10 nM - 100 nM | 24 - 96 hours | Inhibition of cell proliferation in a time and dose-dependent manner. |

| Mesothelioma (AB1, AE17, VGE62, JU77) | Mesothelioma | Low-nanomolar (e.g., 6.25 nM) | 48 hours | Inhibition of cell growth, invasion, and migration. |

| Cervical Carcinoma (HeLa, SiHa) | Cervical Cancer | 50 - 100 nM | 24 hours | Cytotoxicity and enhanced radiation response. |

| Human Gastric Carcinoma (SGC-7901) | Gastric Cancer | 0.4 µM | 48 hours | Inhibition of cell migration and invasion. |

| Human Osteosarcoma (143B) | Osteosarcoma | 0.8 µM–50 µM | 24 hours | Dose-dependent decrease in cell viability. |

| Various Cancer Cell Lines | Glioma, Breast, Lung, Ovary | 0.4 nM - 2000 nM (IC50) | Not specified | 50% growth inhibition (IC50) varies significantly between cell lines. |

Experimental Protocols

Protocol 1: General this compound Treatment in Cell Culture

This protocol provides a general procedure for treating adherent or suspension cells with this compound.

Materials:

-

This compound (stock solution typically prepared in DMSO, store at -80°C)

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Sterile culture plates or flasks

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

For suspension cells, seed the cells at an appropriate density in culture flasks.

-

-

Preparation of this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Cell Treatment:

-

For adherent cells, carefully aspirate the old medium from the wells.

-

Add the prepared medium containing the different concentrations of this compound (and the vehicle control) to the respective wells or flasks.

-

For suspension cells, add the appropriate volume of the concentrated this compound solution to the cell suspension to reach the final desired concentration.

-

-

Incubation:

-

Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the endpoint being measured.

-

-

Downstream Analysis:

-

Following incubation, harvest the cells for downstream analysis, such as cell viability assays (MTT, Trypan Blue), protein extraction for Western blotting, or apoptosis assays.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (typically 5 mg/mL in PBS, sterile filtered)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

MTT Addition:

-

Following the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 3: Analysis of Hsp90 Client Protein Degradation by Western Blotting

This protocol outlines the procedure for detecting the degradation of Hsp90 client proteins in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper (for adherent cells)

-

Microcentrifuge

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

For adherent cells, scrape the cells off the plate.

-

Transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a protein assay kit.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative levels of the Hsp90 client proteins, normalizing to the loading control. A decrease in the band intensity of a client protein in this compound-treated samples compared to the control indicates degradation.

-

Mandatory Visualizations

Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and apoptosis.

Caption: Experimental workflow for this compound treatment and subsequent cellular analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Preparation of Geldanamycin Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of geldanamycin stock solutions for research and development purposes. This compound is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.

Introduction

This compound binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[1] This leads to the degradation of Hsp90 client proteins, many of which are oncogenic kinases and transcription factors, making it a valuable tool for cancer research. Due to its chemical properties, specific procedures must be followed to ensure its stability and efficacy in solution. The primary solvent for this compound is dimethyl sulfoxide (DMSO), as it is poorly soluble in aqueous solutions and unstable in alcohols.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for preparing and storing this compound solutions.

| Parameter | Value | Solvent | Notes | Citations |

| Molecular Weight | 560.64 g/mol | - | - | [1] |

| Solubility | ≥ 24 mg/mL | DMSO | Saturation may be higher, up to 100 mg/mL has been reported. | [3][4] |

| ~20 – 50 µM | Water | This compound is unstable in aqueous solutions. | ||

| Poor | Methanol, Ethanol | These solvents are not recommended for stock solutions. | ||

| Stock Solution Conc. | 10 - 100 mg/mL | DMSO | A common high-concentration stock is 50 mg/mL (89.18 mM). | |

| Storage (Solid) | -20°C | - | Store desiccated and protected from light. Stable for up to 5 years. | |

| Storage (DMSO Stock) | -20°C | DMSO | Stable for at least 2 weeks to 1 month. | |

| -80°C | DMSO | Recommended for long-term storage; stable for up to 6 months. |

Experimental Protocol: Preparing a 50 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 50 mg/mL stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder (CAS 30562-34-6)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

3.2. Safety Precautions

-

This compound is a potent compound and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Always consult the Safety Data Sheet (SDS) before handling.

-

Conduct all weighing and solution preparation steps in a chemical fume hood or a well-ventilated area to avoid dust inhalation.

-

Wear appropriate PPE at all times.

3.3. Step-by-Step Procedure

-

Pre-weighing Preparation : Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound : Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

-

Dissolving in DMSO :

-

Transfer the weighed powder into an appropriately sized sterile tube.

-

Add the calculated volume of DMSO. To make a 50 mg/mL solution with 50 mg of powder, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Ensuring Complete Dissolution :

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

-

Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

-

-

Aliquoting for Storage :

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.

-

-

Storage :

-

For short-term storage (up to 1 month), store the aliquots at -20°C.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.

-

Ensure all tubes are clearly labeled with the compound name, concentration, and date of preparation.

-

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its stock solution preparation.

Caption: this compound inhibits Hsp90, leading to client protein degradation.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: Analysis of Hsp90 Client Protein Degradation via Western Blot Following Geldanamycin Treatment

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is responsible for the conformational maturation, stability, and activity of a large number of "client" proteins.[1] Many of these clients are key signaling proteins involved in cell growth, differentiation, and survival, including protein kinases, transcription factors, and steroid hormone receptors. In many cancer cells, Hsp90 is overexpressed and essential for maintaining the stability of oncoproteins that drive malignant growth, making it a prime target for cancer therapy.[2]

Geldanamycin is a natural benzoquinone ansamycin antibiotic that specifically binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity.[3][4] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins via the 26S proteasome pathway.[5] The targeted degradation of these oncoproteins makes this compound and its derivatives potent anti-tumor agents. Western blotting is a fundamental technique used to detect and quantify the reduction in specific Hsp90 client protein levels following this compound treatment, thereby serving as a direct measure of the drug's pharmacodynamic effect.

Mechanism of Action

The primary mechanism of this compound involves the competitive inhibition of ATP binding to Hsp90. This locks the chaperone in a conformation that is unable to process and stabilize its client proteins. The Hsp70/Hsp90 organizing protein (HOP) and other co-chaperones like the E3 ubiquitin ligase CHIP (Carboxy-terminus of Hsp70-Interacting Protein) are recruited. CHIP then ubiquitinates the destabilized client protein, marking it for recognition and degradation by the proteasome. This leads to a measurable depletion of the client protein within the cell.

Data Presentation: Quantitative Analysis of Client Protein Degradation

The efficacy of this compound is dependent on concentration, treatment duration, and the specific client protein being investigated, as degradation kinetics can vary significantly. The following table summarizes representative data from literature on the effects of Hsp90 inhibitors on client proteins in various cancer cell lines. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific model system.

| Cell Line | Cancer Type | Hsp90 Inhibitor | Client Protein(s) | Concentration | Treatment Time | Observed Effect |

| PC-3, LNCaP | Prostate Cancer | This compound | HIF-1α | 0.1 - 2.0 µM | 2 - 8 hours | Dose- and time-dependent degradation |

| RT4, T24 | Bladder Cancer | This compound | Akt, IGF-IR, c-Met | 0.01 - 10 µM | 24 hours | Dose-dependent downregulation of client proteins |

| Tumor Biopsies | Advanced Malignancies | 17-AAG | CDK4, RAF-1 | 320-450 mg/m² | 24 hours | Depletion of client proteins observed in most patients |

| 293T | Kidney | Ganetespib | Various Kinases | 100 nM | 20 hours | Degradation of strong and weak client proteins |